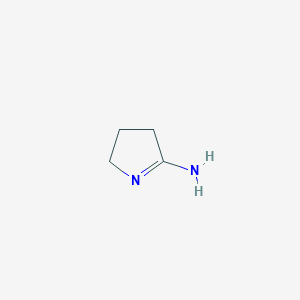

3,4-dihydro-2H-pyrrol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBMZYSKLWQXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509645 | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-34-4 | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 2h Pyrrol 5 Amine and Its Functionalized Derivatives

Direct Cyclization Approaches

Direct cyclization reactions represent a fundamental and powerful strategy for the synthesis of the 3,4-dihydro-2H-pyrrole core. These methods often involve the formation of a key carbon-nitrogen bond to construct the heterocyclic ring from acyclic precursors.

Cyclization of Homopropargylic Amines (e.g., Palladium-Catalyzed Cascade Reactions)

Palladium-catalyzed cascade reactions of homopropargylic amines have emerged as a sophisticated method for constructing pyrrole (B145914) and dihydropyrrole structures. These reactions often proceed through a series of interconnected steps, such as Sonogashira coupling, intramolecular hydroamination, and reductive elimination, all catalyzed by a single palladium complex. researchtrend.net This approach allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.

For instance, the reaction of a homopropargylic amine with an aryl iodide in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst can initiate a cascade sequence. The initial Sonogashira coupling is followed by an intramolecular aminopalladation onto the alkyne, forming a key vinylpalladium intermediate. Subsequent reductive elimination or other terminating steps can then yield the desired dihydropyrrole ring system. The versatility of this method lies in the ability to introduce a variety of substituents onto the pyrrole ring by changing the coupling partners. While primarily utilized for pyrrole synthesis, careful control of the reaction conditions and oxidation state of the intermediates can be adapted to favor the formation of 3,4-dihydro-2H-pyrrole derivatives.

A notable example involves the palladium-catalyzed reaction of homopropargyl-substituted dicarbonyl compounds with organic halides, which proceeds via a rare 5-endo-dig cyclization pathway to furnish highly substituted dihydropyrroles. acs.org Furthermore, palladium catalysts have been employed in the cascade aza-Wacker and Povarov reactions of aryl amines and 1,6-dienes, leading to complex fused heterocyclic systems containing a dihydropyrrole core. nih.gov

| Starting Materials | Catalyst System | Key Features | Product Type |

| Homopropargylic amines, Aryl iodides | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | Multistep cascade, Sonogashira coupling, Intramolecular hydroamination | Substituted pyrroles/dihydropyrroles |

| Homopropargyl-substituted dicarbonyls, Organic halides | Palladium catalysts with bulky biaryl phosphine (B1218219) ligands | 5-endo-dig cyclization | Highly substituted dihydropyrroles |

| Aryl amines, 1,6-dienes | PdCl₂, 2,2'-bipyrazine, NaBArF₄ | Aza-Wacker/Povarov cascade | Hexahydro-cyclopenta[b]quinolines |

Amine-Carbonyl Condensation Reactions

The condensation of amines with carbonyl compounds, followed by cyclization, is a classic and widely used strategy for the synthesis of nitrogen-containing heterocycles. latech.edu This approach is particularly effective for preparing N-substituted 3,4-dihydro-2H-pyrrol-5-amines. The reaction typically involves the nucleophilic attack of an amine on a carbonyl group of a suitable precursor, leading to the formation of an enamine or imine intermediate, which then undergoes an intramolecular cyclization to form the dihydropyrrole ring.

A common synthetic route involves the reaction of a γ-ketoester or a related dicarbonyl compound with a primary amine. For example, the reaction of cyclohexylamine (B46788) with a suitable carbonyl compound, followed by acid-promoted cyclization, yields N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine. The acidic conditions facilitate both the initial condensation and the subsequent ring-closure. Another variation includes reacting 5-methoxy-3,4-dihydro-2H-pyrrole with amines, such as 2,2-dimethoxyethan-1-amine, in methanol (B129727) to produce the corresponding N-substituted derivatives.

| Starting Materials | Conditions | Key Intermediate | Product |

| Cyclohexylamine, Aldehyde/Ketone | Acidic conditions | Imine/Enamine | N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine |

| 5-methoxy-3,4-dihydro-2H-pyrrole, 2,2-dimethoxyethan-1-amine | Methanol, 60°C | Not specified | N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine |

Hydrogenative Cyclization of Nitro Ketones

A highly efficient and versatile method for the synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of γ-nitro ketones. nih.govnih.gov This reductive approach is advantageous as the nitro ketone precursors can be readily assembled from simple and diverse starting materials. nih.gov The key transformation is the reduction of the nitro group to an amine, which then undergoes an in-situ intramolecular condensation with the ketone carbonyl to form the dihydropyrrole ring.

A significant advancement in this area is the use of a highly active and selective nickel catalyst immobilized on silica (B1680970) (Ni/SiO₂). nih.govthieme-connect.comthieme-connect.com This heterogeneous catalyst allows for the efficient hydrogenation of the nitro group under relatively mild conditions (e.g., 20 bar H₂) while tolerating the ketone functionality. thieme-connect.comthieme-connect.com The catalyst has demonstrated broad substrate scope, leading to a variety of substituted 3,4-dihydro-2H-pyrroles in good to excellent yields. nih.govthieme-connect.com An important feature of this catalyst is its reusability, which has been demonstrated over several cycles without significant loss of activity. thieme-connect.com

The γ-nitro ketones themselves are typically prepared via a Michael addition of a nitroalkane to an α,β-unsaturated ketone, which can be formed in situ from an aldol (B89426) condensation of a ketone and an aldehyde. nih.gov This sequence allows for a four-component synthesis of 3,4-dihydro-2H-pyrroles from a ketone, an aldehyde, and a nitroalkane, with water being the only byproduct. nih.gov

| Catalyst | Reaction Conditions | Substrate | Yield |

| Ni/SiO₂ (4 mol%) | H₂ (20 bar), MeCN, 120 °C, 5-20 h | γ-Nitro ketones | Up to 96% |

Cyclization of 2-Amino-5-oxonitriles for Dihydropyrrole Scaffolds

The cyclization of 2-amino-5-oxonitriles provides a direct route to substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.netmdpi.com This strategy is particularly relevant as the resulting products are closely related to 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in the metabolic cycle of L-proline. researchgate.netmdpi.com

The synthesis of the 2-amino-5-oxonitrile precursors is typically achieved through a Michael addition of a protected aminoacetonitrile (B1212223), such as [(diphenylmethylene)amino]acetonitrile, to an α,β-unsaturated ketone (chalcone). researchgate.netmdpi.com This addition can be performed under basic conditions, for instance, using aqueous sodium hydroxide (B78521) or solid-liquid phase-transfer catalysis with calcium oxide. researchgate.net Following the Michael addition, the diphenylmethylene protecting group is selectively removed under acidic conditions, which then promotes the in-situ cyclization to yield the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.netmdpi.com This method allows for the diastereoselective synthesis of these dihydropyrrole derivatives. researchgate.net

| Starting Materials | Reaction Sequence | Key Intermediate | Product |

| [(diphenylmethylene)amino]acetonitrile, α,β-Unsaturated ketones | 1. Michael addition (basic medium) 2. Deprotection and cyclization (acidic conditions) | 2-Amino-5-oxonitrile | trans- and cis-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles |

Multi-Component Reactions (MCRs) for Enhanced Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a straightforward path to generating libraries of structurally diverse compounds.

Three-Component Condensation Strategies (e.g., Ketone, Aldehyde, and Nitroalkane Systems)

As an extension of the hydrogenative cyclization of nitro ketones, a one-pot, four-component synthesis of 3,4-dihydro-2H-pyrroles has been developed. nih.gov This reaction brings together a ketone, an aldehyde, and a nitroalkane, which first form the γ-nitro ketone intermediate through a sequence of aldol condensation and Michael addition. nih.gov Without isolation, this intermediate is then subjected to hydrogenative cyclization, often using a nickel catalyst, to afford the final 3,4-dihydro-2H-pyrrole product. nih.govnih.gov This approach provides a highly efficient and convergent route to a wide range of substituted dihydropyrroles. nih.gov

Another notable three-component reaction involves the condensation of amines, aldehydes, and pyruvate (B1213749) derivatives. This acid-catalyzed reaction proceeds through the initial formation of imine and enamine intermediates, which then undergo a Mannich-type reaction followed by intramolecular cyclization to yield 3-amino-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net While leading to a γ-lactam, this structure is closely related to the target 3,4-dihydro-2H-pyrrol-5-amine scaffold and highlights the utility of MCRs in generating related heterocyclic systems.

Furthermore, a metal-free, stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes has been reported to produce highly functionalized 2,3-dihydro-4-nitropyrroles. researchgate.net

| Components | Catalyst/Conditions | Key Features | Product |

| Ketone, Aldehyde, Nitroalkane, H₂ | Nickel catalyst | Four-component, one-pot synthesis | Substituted 3,4-dihydro-2H-pyrroles |

| Amines, Aldehydes, Pyruvate derivatives | Acid catalyst | Mannich-type reaction, intramolecular cyclization | 3-Amino-1,5-dihydro-2H-pyrrol-2-ones |

| α-Ketoamides, Amines, Aromatic aldehydes, β-Nitroalkenes | Metal-free, stereoselective | Four-component, high functionalization | 2,3-Dihydro-4-nitropyrroles |

Cyclocondensation Reactions (e.g., Enones with Aminoacetonitriles)

Cyclocondensation reactions represent a direct and efficient approach for the synthesis of the 3,4-dihydro-2H-pyrrole core. A notable example is the reaction between α,β-unsaturated carbonyl compounds (enones) and aminoacetonitrile hydrochloride, which yields 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles in a one-pot sequence. acs.orgacs.org This method is particularly valuable as the resulting dihydropyrrole carbonitriles can serve as precursors for further transformations. acs.org

The reaction is typically effected by refluxing a mixture of the enone and aminoacetonitrile hydrochloride in a solvent like pyridine. beilstein-journals.org The mechanism is believed to involve the formation of a stabilized 2-azapentadienyl anion through condensation of the reactants, followed by deprotonation and subsequent thermal electrocyclization to form the dihydropyrrole ring. acs.orgbeilstein-journals.org

These 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates can be further elaborated. For instance, microwave-induced dehydrocyanation can lead to the formation of 2,4-disubstituted pyrroles. beilstein-journals.orgresearchgate.net Alternatively, oxidation of these intermediates, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can produce 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov It is important to note that the direct base-induced elimination of hydrogen cyanide from these intermediates to form pyrroles is often inefficient due to the formation of a stable anion that is reluctant to undergo α-elimination. beilstein-journals.org

Catalytic Approaches in Dihydropyrrole Synthesis

Catalysis offers powerful tools for the synthesis of dihydropyrroles, enabling milder reaction conditions, improved selectivity, and access to a wider range of functionalized derivatives.

Transition Metal Catalysis (e.g., Palladium and Indium Catalysis)

Transition metals, particularly palladium and indium, have been instrumental in developing sophisticated methods for pyrrole and dihydropyrrole synthesis. While many of these methods lead to fully aromatic pyrroles, they often proceed through dihydropyrrole intermediates and can be adapted for the synthesis of this compound derivatives.

Palladium-catalyzed multistep cascade reactions of homopropargylic amines have been shown to produce substituted pyrroles after the oxidation of 2-pyrroline (3,4-dihydro-2H-pyrrole) intermediates. This approach involves processes like Sonogashira coupling and intramolecular hydroamination. Similarly, palladium(II)-catalyzed oxidative annulation of N-homoallylicamines with arylboronic acids proceeds via an intramolecular aza-Wacker cyclization to generate pyrrole derivatives. organic-chemistry.org

Indium(III) catalysts, such as InCl₃, have been utilized for the intramolecular cyclization of homopropargyl azides to synthesize substituted pyrroles. researchgate.net This methodology demonstrates the utility of indium in promoting the formation of the five-membered nitrogen-containing ring. researchgate.net

| Catalyst System | Reaction Type | Key Intermediates/Processes | Potential for Dihydropyrrole Synthesis | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₂Cl₂, CuI) | Cascade reaction of homopropargylic amines | Sonogashira coupling, intramolecular hydroamination, 2-pyrroline intermediates | Adaptable by controlling the final oxidation step | |

| Palladium(II) | Oxidative annulation of N-homoallylicamines | Intramolecular aza-Wacker cyclization | The cyclization step forms a dihydropyrrole ring | organic-chemistry.org |

| Indium(III) (e.g., InCl₃) | Intramolecular cyclization of homopropargyl azides | Formation of pyrrole ring from azide (B81097) precursor | Applicable to the synthesis of the core heterocyclic structure | researchgate.net |

Acid Catalysis in Cyclization and Condensation Pathways

Acid catalysis plays a crucial role in several synthetic routes to this compound and its derivatives. A common strategy involves the acid-promoted cyclization of suitable precursors. For example, N-substituted 3,4-dihydro-2H-pyrrol-5-amines can be synthesized by reacting an amine, such as cyclohexylamine, with a suitable carbonyl compound, followed by acid-promoted cyclization.

Another important application of acid catalysis is in the selective removal of protecting groups followed by in situ cyclization. For instance, Michael addition of [(diphenylmethylene)amino]acetonitrile to enones yields substituted 2-amino-5-oxonitriles. Subsequent treatment with acid, such as aqueous HCl, removes the diphenylmethylene protecting group and facilitates the in situ cyclization to afford trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.comnih.gov This method provides a direct route to substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in the biosynthesis of proline. mdpi.comnih.gov

Furthermore, multicomponent reactions often rely on acid catalysis. The reaction of amines, aldehydes, and pyruvate derivatives can be catalyzed by a BINOL-phosphoric acid to form 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to the target compound. This reaction proceeds through the formation of imine and enamine intermediates, followed by a Mannich-type reaction and intramolecular cyclization.

Heterogeneous Catalysis (e.g., Nickel Catalysts)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages such as ease of catalyst separation and recycling. wikipedia.org Nickel-based heterogeneous catalysts have shown promise in various organic transformations. organic-chemistry.orgnih.gov

While direct applications of heterogeneous nickel catalysts for the synthesis of this compound are not extensively documented, their use in related heterocyclic syntheses suggests potential applicability. For instance, nickel-on-graphite (Ni/Cg) has been developed as an inexpensive and recyclable catalyst for the reduction of various functional groups. organic-chemistry.org Nickel nanoparticles supported on materials like titania have also been used for hydrodehalogenation reactions. nih.gov

The development of supported nickel catalysts for the synthesis of N-heterocycles is an active area of research. mdpi.com For example, highly dispersed nickel phosphide (B1233454) nanoparticles on N,P-codoped carbon have been used for the synthesis of quinazolines and benzimidazoles. mdpi.com These advancements pave the way for exploring the use of heterogeneous nickel catalysts in the synthesis of dihydropyrroles, potentially offering more sustainable and cost-effective synthetic routes.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

A notable one-pot, three-step, four-transformation approach has been developed for the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net This metal-free strategy starts from commercially available phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester, yielding products with three contiguous stereocenters in good to high yields and diastereoselectivity. nih.govresearchgate.net The use of benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran (B95107) further enhances the green credentials of this method. nih.govresearchgate.net

Another approach involves the cyclization of 2-amino-5-oxonitriles, which can be synthesized as single diastereoisomers or as diastereoisomeric mixtures through Michael additions of [(diphenylmethylene)amino]acetonitrile to enones. mdpi.comnih.gov Subsequent acid-catalyzed cyclization yields trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, demonstrating control over the relative stereochemistry. mdpi.comnih.gov

Furthermore, intramolecular cyclizations of acylnitrilium ions with 2-propylidene-1,3-bis(silane)s have been shown to proceed with good to excellent levels of substrate-derived stereocontrol, affording Δ¹-pyrrolines (3,4-dihydro-2H-pyrroles) with a functionalizable allylsilane moiety. acs.org

| Method | Starting Materials | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| One-pot, three-step, four-transformation | Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | Metal-free, benign solvents | Good to high diastereoselectivity, three contiguous stereocenters | nih.govresearchgate.net |

| Cyclization of 2-amino-5-oxonitriles | [(Diphenylmethylene)amino]acetonitrile, enones | Acid-catalyzed in situ cyclization | Formation of trans- and cis-diastereomers | mdpi.comnih.gov |

| Intramolecular acylnitrilium ion cyclization | Substrates with 2-propylidene-1,3-bis(silane) terminators | Substrate-derived stereocontrol | Good to excellent stereocontrol | acs.org |

One-Pot Synthesis Strategies and Tandem Reactions

The previously mentioned cyclocondensation of enones with aminoacetonitrile hydrochloride to form 3,4-dihydro-2H-pyrrole-2-carbonitriles is a prime example of a one-pot reaction. acs.orgacs.org This can be extended into a two-step, one-pot sequence where the intermediate dihydropyrrole is directly converted to a substituted pyrrole without isolation. beilstein-journals.org

A convenient one-pot synthesis of spiro-3,4-dihydro-2H-pyrroles has also been reported. niscair.res.inrasayanjournal.co.in This method involves the Michael addition of Meldrum's acid to α,β-unsaturated ketones, followed by oximation and a tandem nucleophilic cyclization of the resulting crude oxime upon treatment with p-toluenesulfonyl chloride in the presence of an excess of an organic base. niscair.res.inrasayanjournal.co.in

Furthermore, a novel three-step, four-transformation one-pot approach has been developed for the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net This metal-free process demonstrates the power of tandem reactions in constructing complex heterocyclic systems with high efficiency and stereocontrol. nih.govresearchgate.net

The reaction of this compound with 2-bromo ketones at room temperature to produce 3-substituted pyrrolo[1,2-a]imidazole hydrobromides also represents a straightforward one-pot annulation process. nih.gov

Reactivity and Reaction Mechanisms of 3,4 Dihydro 2h Pyrrol 5 Amine

Annulation Reactions and Fused Heterocycle Formation

The bifunctional nature of 3,4-dihydro-2H-pyrrol-5-amine makes it a valuable precursor for the synthesis of fused heterocyclic systems. Its ability to react with suitable electrophiles leads to the construction of new rings fused to the original dihydropyrrole framework.

Reactions with 2-Halo Ketones for Pyrrolo[1,2-a]imidazole Ring Formation

A significant application of this compound is its reaction with 2-halo ketones to form the pyrrolo[1,2-a]imidazole scaffold. nih.gov This condensation reaction, however, does not consistently produce high yields. nih.gov For instance, the reaction of this compound with various 2-bromo ketones in ethyl acetate (B1210297) at room temperature has been reported to yield 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov In a specific case involving a pyridyl bromo ketone, heating in dimethylformamide (DMF) in the presence of sodium carbonate resulted in the formation of the isomeric 2-substituted pyrrolo[1,2-a]imidazole in a modest 14% yield. nih.gov

The reaction is believed to proceed via initial nucleophilic attack of the exocyclic amine on the α-carbon of the halo ketone, followed by an intramolecular cyclization and dehydration sequence. The regioselectivity of the final product, whether a 2- or 3-substituted pyrrolo[1,2-a]imidazole, can be influenced by the reaction conditions and the nature of the substituents on the ketone. nih.govsemanticscholar.org

Table 1: Synthesis of Pyrrolo[1,2-a]imidazoles from this compound and 2-Halo Ketones

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| This compound | 2-Bromo ketones | EtOAc, room temperature | 3-Substituted pyrrolo[1,2-a]imidazole hydrobromides | Not specified | nih.gov |

| This compound | Pyridyl bromo ketone | DMF, Na2CO3, heat | 2-Substituted pyrrolo[1,2-a]imidazole | 14% | nih.gov |

Electrophilic Substitution Reactions on the Dihydropyrrole Ring

The dihydropyrrole ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, activating it towards attack by electrophiles. Generally, electrophilic substitution on pyrrole (B145914) and its derivatives occurs preferentially at the C2 position, as the cationic intermediate formed is stabilized by three resonance structures, whereas attack at C3 leads to a less stable intermediate with only two resonance forms. libretexts.orgksu.edu.sa

While specific studies on the electrophilic substitution of the parent this compound are not extensively detailed in the provided context, the general principles of pyrrole chemistry suggest that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are feasible. libretexts.org The reactivity, however, is often higher than that of benzene, necessitating milder reaction conditions to control the outcome. libretexts.org

Functional Group Transformations and Derivatization

The amine and imine groups of this compound are key sites for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Redox Transformations (e.g., Oxidation, Reduction)

The imino group of the dihydropyrrole system can undergo both oxidation and reduction. For instance, treatment of a related compound, 3,4-dihydro-2-imino-2H-pyrrol-5-amine, with potassium permanganate (B83412) (KMnO₄) in an acidic medium results in the cleavage of the ring to form succinic acid derivatives. vulcanchem.com Conversely, catalytic hydrogenation with palladium on carbon (Pd/C) can reduce the imino groups to amines, yielding pyrrolidine (B122466) derivatives. vulcanchem.com While these examples are for a closely related structure, they illustrate the potential redox chemistry of the core dihydropyrrole ring system.

Furthermore, the oxidation of 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be synthesized from enones and aminoacetonitrile (B1212223), can lead to the formation of 3,5-disubstituted pyrrole-2-carbonitriles. beilstein-journals.org This suggests that the dihydropyrrole ring itself can be a substrate for oxidative aromatization.

Amination and Nucleophilic Substitution Reactions

The amine group in this compound and its derivatives is nucleophilic and can participate in various substitution reactions. For example, N-substituted derivatives can be prepared by reacting 5-methoxy-3,4-dihydro-2H-pyrrole with different amines.

Recent research has also demonstrated the amination of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. mdpi.com This reaction is proposed to proceed through the keto form of the starting material, which then undergoes condensation with an amine. mdpi.com This highlights the potential for nucleophilic attack at the carbonyl or imine carbon of related dihydropyrrole systems.

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving this compound. In the formation of pyrrolo[1,2-a]imidazoles from the reaction with 2-halo ketones, it is proposed that the reaction proceeds through an initial intermediate formed by the nucleophilic attack of the exocyclic amine on the halo ketone. semanticscholar.org This is followed by intramolecular cyclization. The existence of different tautomeric forms of this compound (the amino and imino forms) can influence the reaction pathway and the final product distribution. semanticscholar.org

In the context of electrophilic substitution, the stability of the intermediate carbocation dictates the regioselectivity of the reaction. ksu.edu.sa The attack at the C2 position is favored due to the greater delocalization of the positive charge in the resulting intermediate. ksu.edu.sa

For functional group transformations, such as the amination of related dihydropyrrolones, the proposed mechanism involves a tautomeric equilibrium between the enol and keto forms, with the amine reacting with the keto tautomer. mdpi.com

Nucleophilic Cyclization Pathways

This compound serves as a key building block in the synthesis of fused heterocyclic systems through nucleophilic cyclization reactions. A prominent example is its reaction with α-haloketones to form substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. semanticscholar.org

This transformation is a well-established method for the ring synthesis of imidazoles, involving the interaction of an amidine with a 2-halo-ketone, which results in the elimination of hydrogen halide and water. semanticscholar.org The process begins with the nucleophilic attack of the amidine on the electrophilic ketone. Specifically, the initial interaction involves the imine nitrogen acting as the nucleophile. semanticscholar.org This regioselectivity is due to the formation of a resonance-stabilized amidinium intermediate. semanticscholar.org Following the initial alkylation at the ring nitrogen, an intramolecular cyclization occurs, leading to the final bicyclic imidazole (B134444) product. semanticscholar.org Most literature reports confirm that the products are 2-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. semanticscholar.org

Table 1: Synthesis of Bicyclic Imidazoles via Nucleophilic Cyclization

| Reactant 1 | Reactant 2 | Product | Reaction Type | Source(s) |

|---|

Alkylation at the Ring Nitrogen Atom

The alkylation of this compound is a key reaction that demonstrates the nucleophilic character of the ring nitrogen. When reacting with electrophiles, such as alkyl halides or 2-haloketones, the initial step is the alkylation at the imine nitrogen atom within the ring. semanticscholar.orgresearchgate.net

The preference for alkylation at the endocyclic imine nitrogen is a consequence of the tautomeric nature of cyclic amidines. semanticscholar.org The imino tautomer (with the double bond inside the ring) is considered the more stable and predominant form. semanticscholar.org The reaction with an electrophile at this position allows for the generation of a resonance-stabilized amidinium cation, which is a favorable pathway. semanticscholar.org This regioselective nucleophilic reactivity has been confirmed through experimental analysis, including single-crystal X-ray analysis of the resulting products. semanticscholar.orgresearchgate.net

General conditions for the N-alkylation of related nitrogen heterocycles often involve the use of an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netbeilstein-journals.org In some cases, heating may be required to drive the reaction to completion. researchgate.net

Table 2: Regioselectivity in the Alkylation of this compound

| Reaction Type | Electrophile | Site of Initial Attack | Intermediate | Rationale | Source(s) |

|---|---|---|---|---|---|

| N-Alkylation | 2-Haloketone | Ring (Imine) Nitrogen | Resonance-stabilized amidinium cation | Favored tautomer has an endocyclic imine | semanticscholar.org, researchgate.net |

Structural Characterization and Computational Studies of 3,4 Dihydro 2h Pyrrol 5 Amine and Its Derivatives

Spectroscopic Analysis in Elucidating Molecular Structures

The characterization of 3,4-dihydro-2H-pyrrol-5-amine and its derivatives relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are pivotal in confirming the molecular structure and providing details about the electronic environment of the atoms.

For instance, in the ¹H NMR spectra of substituted 3-pyrroline-2-ones, which share a similar heterocyclic core, proton signals for the pyrroline (B1223166) ring are typically observed in specific chemical shift regions. beilstein-journals.org Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework, with characteristic signals for the carbonyl and other carbons in the ring. beilstein-journals.org While detailed spectroscopic data for the parent this compound is not extensively published in readily available literature, analysis of related structures, such as 2-ethyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-amine, offers valuable comparative insights.

Table 1: Key Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Observation for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.37–8.35 (m, 1H), 8.08–8.05 (m, 1H), 7.86–7.80 (m, 1H), 7.13–7.09 (m, 1H), 5.98 (s, 2H), 5.66 (s, 1H), 4.73 (s, 2H), 4.32 (s, 2H), 4.15 (s, 5H) | nih.gov |

Tautomerism Studies in this compound and Related Cyclic Amidines

This compound, as a cyclic amidine, can exist in different tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers is a critical aspect of its chemistry, influencing its reactivity and physical properties. Studies on related aminopyrroles have shown that both amino and imino tautomers can be observed, and in some cases, even isolated. researchgate.net The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of substituents. researchgate.net

The protonation of 3-aminopyrrole, for example, can occur at the exocyclic amino group to yield the 1H-pyrrol-3-aminium tautomer or at a ring carbon to form the 1H-pyrrol-3(2H)-iminium cation, which is a sigma-complex. researchgate.net The isolation of both tautomers as their respective salts has been reported, a phenomenon known as desmotropy. researchgate.net In solution, the equilibrium is solvent-dependent, with hydrogen-bonding solvents favoring the aminium tautomer. researchgate.net

Influence of Substituents on Tautomeric Equilibria

Substituents on the pyrroline ring can significantly alter the position of the tautomeric equilibrium. Electron-donating groups tend to stabilize the amino tautomer by increasing the electron density on the ring nitrogen, making the exocyclic nitrogen more nucleophilic. Conversely, electron-withdrawing groups can favor the imino tautomer by delocalizing the electron density.

Theoretical studies on aminopyrroles have indicated that while the amino tautomers are generally more stable, the imino forms exhibit exceptionally high basicity, particularly in tautomers where a proton is located on a pyrrole (B145914) carbon atom. researchgate.net This suggests that certain derivatives, if they can be locked into the imino form, could function as strong organic superbases. researchgate.net However, the presence of labile protons in many iminopyrrole derivatives often leads to their conversion to the more stable but less basic amino tautomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For complex molecules, single-crystal X-ray diffraction is an indispensable tool for unambiguous structure elucidation. nih.gov

While a crystal structure for the parent this compound is not readily found in the literature, the structures of various substituted derivatives have been determined. For example, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been reported, revealing details about its molecular geometry and supramolecular assembly through hydrogen bonding and π–π stacking. nih.gov Such studies on related compounds provide a solid foundation for understanding the structural possibilities for this compound.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the structure, energetics, and reactivity of molecules. These methods are particularly valuable when experimental data is scarce or difficult to obtain.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure Optimization and Energetics

Quantum chemical methods, especially Density Functional Theory (DFT), are widely used to predict the geometric and electronic properties of molecules. beilstein-journals.org DFT calculations can provide optimized molecular geometries, vibrational frequencies, and relative energies of different conformers and tautomers. For instance, computational studies on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related heterocyclic cation, have been performed at the B3LYP/6-311G** and CCSD/6-31G* levels of theory to determine optimized energies and geometric parameters for its different conformers. nih.gov

These calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. The use of DFT to study tautomerism in aminopyrroles has provided insights into the relative stabilities of the different forms. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathway. For example, a possible reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was proposed based on computational results, showing that the main product is formed through the pathway with the lowest activation energy. beilstein-journals.org DFT calculations in this study also indicated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the major products. beilstein-journals.org These computational approaches provide a molecular-level understanding of the reactivity of this compound and its derivatives.

Applications of 3,4 Dihydro 2h Pyrrol 5 Amine and Its Derivatives in Chemical Research

Building Block Chemistry in Organic Synthesis

The inherent reactivity and functionality of the 3,4-dihydro-2H-pyrrol-5-amine core make it a valuable precursor in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the construction of diverse and complex molecular architectures.

Derivatives of this compound are instrumental in the synthesis of a wide array of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry. Multicomponent reactions (MCRs) are a particularly powerful strategy for rapidly building molecular complexity from simple starting materials, and this cyclic amine is an excellent substrate for such transformations.

One notable application is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogs of purines and exhibit a range of biological activities. These compounds can be synthesized through the condensation of a this compound derivative with other reagents in a one-pot reaction. For instance, the reaction of a substituted pyrrolopyrimidine with aromatic amines can lead to the formation of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives nih.govgoogle.com. The general synthetic approach often involves the initial formation of the pyrrole (B145914) ring followed by the construction of the fused pyrimidine ring.

The versatility of this building block extends to the synthesis of other fused heterocyclic systems. For example, multicomponent reactions involving aldehydes, amines, and other suitable coupling partners can lead to the formation of complex polycyclic structures containing the pyrrolidine (B122466) or pyrrole core beilstein-journals.orgbohrium.comrsc.org. These reactions often proceed with high atom economy and can generate a diverse range of products from a small set of starting materials. The development of such synthetic methodologies is crucial for accessing novel chemical space and identifying new bioactive molecules.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Derivatives

| Heterocyclic Scaffold | Synthetic Approach | Key Features |

| Pyrrolo[2,3-d]pyrimidines | Multicomponent condensation reactions | Purine analogs with potential biological activity nih.govgoogle.com. |

| Fused Pyrrolidines/Pyrroles | Multicomponent reactions (e.g., with aldehydes and isonitriles) | Access to diverse and complex polycyclic systems beilstein-journals.orgbohrium.com. |

| Pyrrolopyridines | Cyclization reactions | Core structures in various natural products and pharmaceuticals. |

The development of site-specific methods for protein modification is a crucial area of chemical biology. Derivatives of 3,4-dihydro-2H-pyrrole have shown promise as reagents for bioconjugation, offering alternatives to traditional methods.

A notable example involves the use of a genetically encoded pyrroline-carboxy-lysine (Pcl), a derivative of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, for site-specific protein modification nih.gov. This amino acid can be incorporated into proteins at specific sites using amber stop codon suppression technology. The pyrroline (B1223166) ring of Pcl provides a reactive handle for bioorthogonal conjugation reactions. Specifically, it can react with reagents containing a 2-aminobenzaldehyde or 2-aminoacetophenone moiety to form a stable conjugate. This method has been successfully used to attach various molecules, including polyethylene glycol (PEG), to proteins at specific locations nih.gov.

This approach offers several advantages, including the ability to perform the conjugation under mild, biocompatible conditions and the high specificity of the reaction, which minimizes off-target modifications. The development of such chemoselective ligation strategies is essential for the construction of well-defined protein conjugates for therapeutic and diagnostic applications. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, also represent a powerful tool for bioconjugation, and pyrrole derivatives can be functionalized with azides or alkynes to participate in these highly efficient transformations nih.govresearchgate.netnih.govapjonline.in.

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify new lead structures. The this compound scaffold is well-suited for the construction of such libraries due to its synthetic tractability and the ability to introduce diversity at multiple points of the molecule.

Libraries of compounds based on this scaffold can be designed to target specific enzyme families, such as kinases, which are important targets in cancer therapy nih.govnih.govresearchgate.netmdpi.com. By systematically varying the substituents on the pyrrole ring and the exocyclic amine, a diverse set of molecules can be generated and screened for inhibitory activity. The use of solid-phase synthesis techniques can further streamline the library production process, allowing for the efficient creation of thousands of discrete compounds.

Diversity-oriented synthesis (DOS) is another powerful strategy that aims to generate structurally diverse and complex molecules from a common starting material nih.govnih.gov. The this compound core can serve as a versatile starting point for DOS, allowing for the exploration of a wide range of chemical space through various synthetic transformations. This approach is particularly valuable for identifying novel scaffolds with interesting biological activities.

Table 2: Application of this compound in Library Synthesis

| Library Focus | Synthetic Strategy | Target Class |

| Kinase Inhibitors | Combinatorial synthesis on solid support | Protein Kinases nih.govnih.govresearchgate.netmdpi.com |

| Diverse Heterocycles | Diversity-Oriented Synthesis (DOS) | Various biological targets nih.govnih.gov |

| Bioactive Compounds | Multicomponent reactions | Enzymes, Receptors |

Ligand Synthesis for Metal Complexes

The nitrogen atoms within the this compound structure can act as coordination sites for metal ions, making this scaffold a valuable component in the design of novel ligands for metal complexes. The properties and reactivity of the resulting metal complexes are highly dependent on the nature of the ligand and the metal center.

A specific example is the synthesis of a rhodium(III) complex featuring a 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine ligand unine.chresearchgate.net. In this complex, the tridentate ligand coordinates to the rhodium center through the nitrogen atoms of the pyridine ring and the two pyrroline rings. The resulting complex exhibits an octahedral geometry. The synthesis of such well-defined metal complexes is crucial for exploring their potential applications in catalysis, materials science, and medicine. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the pyrroline or pyridine rings, allowing for the systematic investigation of structure-activity relationships.

Role in Organocatalysis and Catalyst Design

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most widely used organocatalysts, and the structural similarity of this compound to the pyrrolidine core of proline suggests its potential in this field nih.govnih.govmdpi.com.

While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives can be envisioned as chiral catalysts for a variety of asymmetric transformations. For instance, chiral amines derived from this scaffold could be used to catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions. The presence of the cyclic imine functionality could also lead to novel modes of activation and reactivity.

The design and synthesis of new chiral organocatalysts is an active area of research, and the this compound scaffold provides a promising starting point for the development of novel catalysts with unique reactivity and selectivity snnu.edu.cnnih.govunibo.itmdpi.comnih.gov. By incorporating chiral elements and tuning the electronic and steric properties of the molecule, it may be possible to develop highly efficient and enantioselective organocatalysts for a range of important chemical transformations.

Biological Relevance and Pharmacological Potential of 3,4 Dihydro 2h Pyrrol 5 Amine Derivatives

Role in Biosynthetic and Metabolic Pathways (e.g., Proline Metabolism)

Derivatives of the 3,4-dihydro-2H-pyrrole scaffold are integral to fundamental biosynthetic and metabolic pathways, most notably in the metabolism of the amino acid L-proline. Specifically, 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a crucial intermediate in both the biosynthesis and degradation of proline. mdpi.comresearchgate.net The metabolic cycle of L-proline is increasingly recognized for its critical role in the survival, proliferation, and metastasis of cancer cells. mdpi.comresearchgate.net

The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C), a tautomer of 3,4-dihydro-2H-pyrrole-5-carboxylic acid, is a central reaction in this pathway. frontiersin.org This metabolic axis is not only vital for protein synthesis but also contributes to cellular responses to stress, redox balance, and energy homeostasis. researchgate.netnih.gov The enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and P5C reductase (PYCR), are key regulators of these processes. frontiersin.org The significance of this pathway in cancer has spurred interest in developing synthetic analogues of proline metabolism intermediates, such as derivatives of 3,4-dihydro-2H-pyrrole, as potential therapeutic agents. mdpi.comresearchgate.net

Broad Spectrum Pharmacological Activities of Pyrrole (B145914) Derivatives

The pyrrole ring is a versatile heterocyclic structure that serves as a foundational scaffold for a diverse array of compounds with significant pharmacological properties. nih.gov Pyrrole derivatives are known to exhibit a wide range of biological activities, making them a subject of extensive research in medicinal chemistry. nih.govnih.gov

These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. nih.gov The therapeutic potential of pyrrole-containing compounds is underscored by the number of drugs on the market that feature this moiety. nih.gov The biological activity of these derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The planar nature of the pyrrole ring and its capacity for hydrogen bonding and other molecular interactions contribute to its effectiveness as a pharmacophore. nih.gov Fused pyrrole systems, where the pyrrole ring is combined with other heterocyclic structures, often exhibit enhanced or novel biological activities. nih.gov

Specific Biological Activities of Derivatives

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of the pyrrole scaffold have demonstrated significant potential as antimicrobial agents. nih.gov Research has shown that various substituted pyrroles and their fused heterocyclic systems can inhibit the growth of a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

For instance, certain pyrrolidine-2,5-dione derivatives have been shown to possess moderate to low antimicrobial activities against bacterial species such as Staphylococcus aureus and Vibrio cholera, and yeast strains like Candida albicans and Cryptococcus neoformans. nih.gov The introduction of specific functional groups onto the pyrrole ring can significantly influence the antimicrobial potency and spectrum of these compounds. nih.gov Pyrrolamides, a class of natural products containing the pyrrole-2-carboxamide unit, are known to bind to DNA and exhibit antibacterial and antiviral effects. nih.gov Furthermore, natural pyrrolo-pyrimidines often display antimicrobial properties. nih.gov

| Compound Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | Moderate antibacterial (MIC = 32–128 µg/mL) | nih.gov |

| Pyrrolidine-2,5-dione derivative 8 | Vibrio cholera | Moderate antibacterial (MIC = 16–64 µg/mL) | nih.gov |

| Pyrrolidine-2,5-dione derivative 3 | Candida albicans | Moderate antifungal (MIC = 128 µg/mL) | nih.gov |

| 7–(4-chlorophenyl)-8,9-diphenyl-6,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-5(3H)-thione | Pseudomonas aeruginosa | Excellent antibacterial (Similar MIC to ciprofloxacin) | nih.gov |

Anticancer and Antiproliferative Activity

The role of proline metabolism in cancer has made derivatives of 3,4-dihydro-2H-pyrrole a focal point for the development of novel anticancer agents. mdpi.comresearchgate.net Synthetic analogues of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.com

In vitro screening has revealed that certain 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles exhibit promising antiproliferative activity. mdpi.com For example, some of these compounds have shown a high selectivity index against cancer cell lines such as lung carcinoma (H1299) and colon cancer (HT-29). mdpi.com The presence of a nitrile group at the 2-position of the 3,5-diaryl-3,4-dihydro-2H-pyrrole structure appears to be important for their biological activity. mdpi.com Other pyrrole derivatives, such as 3,4-diaryl-2H-pyrrole-2-ones, have been designed as potent inhibitors of vascular endothelial growth factor receptors (VEGF-R), which are crucial for angiogenesis in tumors. acs.org

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| trans-3,5-bis(4-fluorophenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | H1299 (Lung Carcinoma) | 25.4 µM | mdpi.com |

| trans-3,5-bis(4-fluorophenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | HT-29 (Colon Cancer) | 19.6 µM | mdpi.com |

| Pyrrole-2-one derivative 2 | VEGF-R2/3 | 31/37 nM (inhibition) | acs.org |

| 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones | Breast and Endometrial Cancer Cells | Antiestrogenic effects | mdpi.com |

Anti-inflammatory Activity

Pyrrole and its fused derivatives are recognized as important scaffolds in the development of anti-inflammatory drugs. nih.gov A number of synthesized fused pyrrole derivatives have been evaluated for their anti-inflammatory activity. nih.gov For example, a series of substituted pyrrolo[2,3-b]pyridine derivatives have been tested, with some compounds inducing significant anti-inflammatory activity comparable to that of diclofenac. nih.gov

The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. mdpi.com Some N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2 enzymes. mdpi.com Additionally, certain pyrrole derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov

| Compound Derivative | Target/Model | Activity | Reference |

|---|---|---|---|

| Substituted pyrrolo[2.3-b]pyridines (3i and 3l) | In vivo carrageenan-induced edema | Promising anti-inflammatory activity | nih.gov |

| N-substituted 3,4-pyrroledicarboximides (2g–2i) | COX-1 and COX-2 enzymes | Maintained COX-2 inhibition with reduced COX-1 inhibition | mdpi.com |

| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-2 enzyme | Significant inhibitory activity | mdpi.com |

| Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones | Adjuvant-induced arthritic rat model | Oral anti-inflammatory activity | nih.gov |

Neuroprotective Effects

Derivatives containing the dihydro-pyrrole or related heterocyclic structures have shown potential as neuroprotective agents. nih.govnih.gov Excitotoxicity and oxidative stress are major contributors to the pathology of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

While direct studies on 3,4-dihydro-2H-pyrrol-5-amine are limited in this area, related structures have been investigated. For instance, a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, has been shown to inhibit excitotoxic neuronal cell damage. nih.govnih.gov This compound exhibited potent inhibition of intracellular reactive oxygen species and lipid peroxidation. nih.govnih.gov The neuroprotective action of this particular derivative was linked to the activation of the ERK1/2-mediated CREB phosphorylation pathway. nih.govnih.gov These findings suggest that the broader class of compounds containing dihydro-heterocyclic rings may hold promise for the development of treatments for neurodegenerative diseases. nih.govnih.gov

Neuropharmacological Effects (e.g., Antidepressant Activity)

The investigation of nitrogen-containing heterocyclic compounds is a significant area of research in the development of novel antidepressant agents. nih.gov Various scaffolds are explored for their potential to modulate key neurotransmitter systems implicated in depression. While direct studies on this compound derivatives are not extensively detailed in recent literature, research into structurally related compounds, such as pyrazoline and pyrrolidin-2-one derivatives, highlights the potential of this chemical class. dntb.gov.uanih.govresearchgate.net

Pyrazoline, a dihydro derivative of pyrazole, has been the focus of studies targeting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. nih.govchula.ac.th A study on newly synthesized pyrazoline analogs identified compounds that showed significant antidepressant efficacy in both in silico and in vivo models. chula.ac.th The antidepressant-like effects of these compounds were evaluated using the forced swimming test (FST) and tail suspension test (TST) in mice, standard models for screening antidepressant activity. chula.ac.th

The following table summarizes the in vivo antidepressant activity of selected pyrazoline derivatives from the study.

Table 1: In Vivo Antidepressant Activity of Selected Pyrazoline Derivatives

| Compound | Test | Result |

|---|---|---|

| PY2 | Forced Swim Test (FST) | Significant antidepressant efficacy |

| PY2 | Tail Suspension Test (TST) | Significant antidepressant efficacy |

| PY3 | Tail Suspension Test (TST) | Significant antidepressant efficacy |

| PY8 | Forced Swim Test (FST) | Significant antidepressant efficacy |

These findings indicate that the dihydro-heterocycle scaffold can serve as a viable foundation for designing molecules with potential antidepressant properties, primarily through interaction with targets like the MAO-A enzyme. chula.ac.th Further exploration of the this compound core is warranted to determine its specific potential in neuropharmacology.

Enzyme and Receptor Modulation

The dihydropyrrole scaffold and its saturated analog, pyrrolidine (B122466), are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes and receptors. Derivatives of this core structure have been investigated for their inhibitory activity against key enzymes involved in various disease pathologies.

Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-beta (Aβ) peptides. nih.govals-journal.com The pyrrolidine scaffold has been successfully utilized to develop potent BACE1 inhibitors. Through fragment-based screening, a novel BACE binder featuring a spiropyrrolidine framework was identified. nih.govacs.org Although the initial fragment exhibited only weak inhibitory activity, its binding was confirmed through biophysical methods, providing a starting point for optimization. nih.gov

Structure-based drug design led to the development of more potent inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies on pyrrolidine derivatives identified key structural features necessary for high-potency inhibition. This optimization effort led to the synthesis of inhibitor 2f , which emerged as one of the most potent BACE1 inhibitors developed from this class. nih.gov

Another research initiative started with a novel spiropyrrolidine fragment and, through structure-guided optimization, achieved a nearly 1000-fold improvement in potency. nih.gov This was accomplished while maintaining desirable physicochemical properties predictive of good membrane permeability and low P-glycoprotein (P-gp) liability, which are critical for brain penetration. nih.gov

Table 2: Development of a Spiropyrrolidine BACE1 Inhibitor

| Feature | Initial Fragment | Optimized Inhibitor |

|---|---|---|

| Scaffold | Spiropyrrolidine | Optimized Spiropyrrolidine |

| Initial Potency | Weak inhibitory activity | ~1000-fold improvement |

| Design Strategy | Fragment-based screen | Structure-based drug design |

| Key Properties | Verified BACE binder | Maintained ligand efficiency, good permeability predictions |

Nitric oxide synthase (NOS) has three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Selective inhibition of nNOS is a therapeutic goal for treating various neurodegenerative disorders. nih.govnih.gov The pyrrolidine scaffold has proven to be highly effective in designing potent and selective nNOS inhibitors. nih.gov

A series of chiral pyrrolidine inhibitors were synthesized and evaluated for their binding properties to nNOS and eNOS. nih.govnih.gov X-ray crystal structures revealed that these inhibitors bind in the enzyme's active site, with the aminopyridine portion interacting with a heme propionate (B1217596) and the pyrrolidine ring establishing other key contacts. nih.gov The rigidity of the pyrrolidine ring and the specific stereochemistry of its substituents are crucial for both potency and selectivity. nih.gov

The structural analysis showed that the basis for isoform selectivity arises from a single amino acid difference between nNOS (Asp597) and eNOS (Asn368). The electrostatic stabilization of the positively charged pyrrolidine ring nitrogen is less optimal in eNOS, leading to weaker binding. nih.gov This structure-guided design led to the discovery of nanomolar nNOS inhibitors with over 1000-fold selectivity for nNOS over eNOS. nih.gov

Table 3: Inhibitory Activity of a Key Pyrrolidine Derivative Against NOS Isoforms

| Compound | Target | Potency (Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

|---|---|---|---|---|

| 9c | nNOS | 9.7 nM | 693-fold | 295-fold |

| eNOS | - | |||

| iNOS | - |

The crystal structures of these inhibitors complexed with nNOS show a "double-headed" binding mode, where a 2-aminopyridine (B139424) group interacts with both a glutamate (B1630785) residue in the active site and a heme propionate. nih.gov This detailed structural understanding facilitates further development of nNOS inhibitors based on the pyrrolidine scaffold. nih.gov

Drug Discovery and Development Initiatives based on Dihydropyrrole Scaffolds

The pyrrole and dihydropyrrole (pyrroline/pyrrolidine) core is a resourceful and frequently utilized scaffold in medicinal chemistry and drug discovery. nih.govscilit.combohrium.com Heterocyclic compounds are foundational to modern pharmaceuticals, with pyrrole derivatives being particularly prominent due to their presence in numerous natural and synthetic bioactive compounds. nih.govresearchgate.net The value of the dihydropyrrole scaffold lies in its structural and chemical properties, which make it a "privileged scaffold."

Key advantages of the pyrrolidine/dihydropyrrole scaffold include:

Three-Dimensionality: The non-aromatic nature of the dihydropyrrole and pyrrolidine rings provides inherent three-dimensional character. This allows for the precise spatial orientation of substituents, which can enhance binding affinity and selectivity for a biological target. pharmablock.com

Physicochemical Properties: The inclusion of the pyrrolidine motif can enhance aqueous solubility and other important physicochemical properties of a drug candidate. pharmablock.com

Hydrogen Bonding Capacity: The nitrogen atom in the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, enabling critical interactions within enzyme active sites or receptor binding pockets. pharmablock.com

Due to these favorable characteristics, the pyrrole scaffold has been incorporated into molecules targeting a wide array of diseases, including cancer, bacterial and viral infections, and inflammatory conditions. nih.govresearchgate.net Its versatility allows it to serve as a central framework from which a library of diverse compounds can be generated, making it a valuable starting point for new drug discovery initiatives. nih.gov The successful development of potent BACE1 and nNOS inhibitors demonstrates the practical application and significant potential of this scaffold in creating next-generation therapeutic agents. nih.govnih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies for cyclic amidines, including 3,4-dihydro-2H-pyrrol-5-amine and its derivatives, is a primary focus of future research. While traditional methods exist, they often have limitations. mdpi.com Modern strategies aim to overcome these challenges.

One promising approach involves the use of multicomponent reactions (MCRs). For instance, a novel MCR for synthesizing 2-aminopyrrole systems, which are structurally related to 2-aminopyrrolines, utilizes N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. This method is noted for its high convergence, productivity, and yields, making it valuable for creating libraries of compounds. organic-chemistry.org

Another innovative direction is the hydrogenative cyclization of nitro ketones. Researchers have successfully synthesized a variety of substituted 3,4-dihydro-2H-pyrroles using a highly active and selective Nickel/Silicon Dioxide (Ni/SiO₂) catalyst. This method is advantageous as the starting materials are easily assembled from inexpensive and readily available components. nih.gov

Future efforts will likely concentrate on:

Catalyst Development: Designing new catalysts that can operate under milder conditions with higher turnover numbers.

Stereoselective Synthesis: Creating enantiomerically pure cyclic amidines, which is crucial for many pharmaceutical applications. google.com

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Convergence, productivity, high yields. organic-chemistry.org | Rapid generation of molecular diversity. organic-chemistry.org |

| Hydrogenative Cyclization | Use of inexpensive starting materials, high catalyst selectivity. nih.gov | Cost-effective and efficient for producing substituted derivatives. nih.gov |

| [3+2] Cycloaddition | Utilizes versatile N-silyl enamine intermediates. mdpi.com | Access to complex cyclic N-acyl amidines. mdpi.com |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is rich and not yet fully explored. The amidine functional group offers unique electronic properties and hydrogen-bonding capabilities that distinguish it from the more common amide isostere. researchgate.net Future research will delve into uncovering new reactions and transformations.

Key areas of exploration include:

Cycloaddition Reactions: The use of N-silyl enamines derived from N-heteroarenes in [3+2] cycloaddition reactions with acyl azides has been shown to produce cyclic N-acyl amidines. mdpi.com Further investigation into different cycloaddition partners could yield novel heterocyclic systems.

Insertion Reactions: A catalyst-free protocol has been developed for the stereospecific insertion of cyclic amidines into the C1–C2 bond of cyclopropanones. This reaction provides access to structurally complex spirocyclic aminals, which are similar to numerous biologically active compounds. nih.gov

Reactions with Azines: The reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines has been shown to selectively form pyrimidines and 1,3,5-triazines, respectively. This reactivity is orthogonal to the well-known 1,2,4,5-tetrazine-based conjugation chemistry, opening new avenues for bioorthogonal applications. nih.gov

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The integration of experimental studies with computational methods, such as Density Functional Theory (DFT), provides powerful insights into reaction pathways, transition states, and the electronic nature of intermediates.

For example, computational and experimental studies on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines have elucidated the rate-limiting step as the initial nucleophilic attack of the amidine on the azine ring. nih.gov Similarly, DFT calculations have been used to propose a mechanism for the insertion of cyclic amidines into cyclopropanones, suggesting the involvement of a carbanion species during the ring enlargement step. nih.gov

Future research in this area will likely involve:

In Situ Spectroscopic Analysis: Utilizing techniques like in situ NMR to monitor reaction progress and identify transient intermediates. mdpi.com

Advanced Computational Modeling: Employing higher levels of theory and dynamic simulations to more accurately predict reactivity and selectivity.

Kinetic Studies: Performing detailed kinetic analyses to quantitatively understand the factors influencing reaction rates.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Optimization

Derivatives of the this compound core are of significant interest in drug discovery. Systematic Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds against specific biological targets.

SAR studies on pyrrolidine (B122466) derivatives have revealed key insights for various therapeutic areas. For instance, in the development of α-amylase and α-glucosidase inhibitors for type-2 diabetes, it was found that the presence and position of electron-donating groups on an aromatic ring attached to the pyrrolidine scaffold significantly influence inhibitory activity. nih.gov A 4-methoxy substituted analog demonstrated noteworthy inhibitory potential. nih.gov

Similarly, extensive SAR studies on pyrrolidine-based anticancer agents have shown that diverse substitution patterns allow these molecules to regulate various targets, leading to excellent anti-proliferative activities. nih.gov Future SAR campaigns will aim to:

Explore a wider range of substituents and structural modifications.

Incorporate computational tools like molecular docking to predict binding modes and guide analog design. nih.gov

Develop quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity.

| Derivative Class | Therapeutic Target | Key SAR Finding |

| N-Boc Proline Amides | α-amylase, α-glucosidase | Electron-donating groups, particularly at the para position (e.g., -OCH₃), enhance inhibitory activity. nih.gov |

| Spirooxindole Pyrrolidines | Various Cancer Targets | Diverse substitution patterns are crucial for modulating anti-proliferative activity. nih.gov |

| Imidazo[1,2-a]pyrazin-8-ylamines | Beta-secretase (BACE) | Specific substitutions are required for potent inhibition in the context of Alzheimer's disease. google.com |

Expansion of Therapeutic Applications Beyond Current Research Areas

The pyrrole (B145914) and pyrrolidine scaffolds are present in numerous medicinal drugs with a wide range of applications, including anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.govnih.govresearchgate.net Analogs of this compound are being investigated for various diseases. For example, derivatives have been explored as immunomodulators and as inhibitors of beta-secretase (BACE) for the potential treatment of Alzheimer's disease. google.comgoogle.com

Future research will focus on expanding the therapeutic utility of this scaffold into new areas. Given the versatility of the pyrrolidine ring, potential new applications could include:

Neurodegenerative Diseases: Beyond Alzheimer's, targeting other protein aggregation disorders or neuroinflammatory pathways.

Infectious Diseases: Developing novel antibacterial and antifungal agents, particularly against resistant strains.

Metabolic Disorders: Designing new agents for conditions like obesity and dyslipidemia.

The development of nitro-containing heterocyclic compounds, including those with thiadiazole moieties, has shown promise against various protozoan parasites, suggesting another potential avenue for 2-aminopyrroline derivatives. mdpi.com

Implementation of Green Chemistry Principles in Synthesis and Application

Applying the principles of green chemistry to the synthesis and use of this compound and its derivatives is an increasingly important research direction. This involves developing processes that are more environmentally benign, safer, and more resource-efficient.

Key strategies for greening the synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water-methanol mixtures, as demonstrated in a new protocol for porphyrin synthesis which involves pyrrole condensation. acs.org

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. nih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. organic-chemistry.org

Photochemical Methods: Exploring light-driven reactions, such as the photochemical synergistic effect of copper/nitroxyl radical catalysis for the synthesis of amidines, which can offer alternative and greener pathways. researchgate.net

By integrating these principles, the future development and application of this compound can be pursued in a more sustainable and responsible manner.

Q & A

Basic Questions

Q. What spectroscopic methods are essential for confirming the structure of 3,4-dihydro-2H-pyrrol-5-amine?

- Methodological Answer : The compound's structure is validated using a combination of 1H NMR (to resolve hydrogen environments), 13C NMR (to identify carbon frameworks), FTIR (to detect functional groups like amines), and HRMS (to confirm molecular weight and formula). For example, in pyrrolone derivatives, NMR signals between δ 1.5–6.0 ppm for protons and δ 100–160 ppm for carbons are typical for dihydro-pyrrole systems, while HRMS data should align with theoretical values (e.g., C10H12N2 has a molecular weight of 160.21568 g/mol) .

Q. What is the molecular formula and weight of this compound?

- Answer : The molecular formula is C10H12N2 , with a molecular weight of 160.21568 g/mol . This is derived from its InChI string and structural analysis .

Q. How is this compound typically synthesized in laboratory settings?

- Methodological Answer : A common route involves reacting 5-methoxy-3,4-dihydro-2H-pyrrole with amines (e.g., 2,2-dimethoxyethan-1-amine) in methanol at 60°C for 12 hours. The product is concentrated under vacuum, yielding derivatives like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine. Purification via column chromatography or recrystallization is recommended to isolate the compound .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yields?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to methanol.

- Catalyst screening : Lewis acids like ZnCl2 or transition-metal catalysts could stabilize intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates.

- Purification refinement : Use preparative HPLC for challenging separations instead of standard column chromatography .

Q. What strategies can resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Cross-validation : Combine NMR, HRMS, and FTIR to confirm functional groups and molecular integrity. For instance, FTIR peaks near 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=C) should align with NMR signals for aromatic protons (δ 6.5–7.5 ppm) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments.

- Replication : Repeat syntheses under identical conditions to rule out experimental variability .

Q. How should researchers approach the characterization of impurities in this compound synthesis?

- Methodological Answer :

- Analytical profiling : Use LC-MS (as in ) to detect by-products and quantify impurity levels.

- Chromatographic separation : Optimize gradient elution in HPLC to resolve closely related impurities (e.g., diastereomers or regioisomers).

- Reference standards : Synthesize or procure known impurities (e.g., hydrochloride salts, CAS 7544-75-4 ) for spiking experiments.

- Mechanistic studies : Track reaction intermediates via in-situ NMR to identify steps prone to side reactions .

Q. What are the key considerations for designing reactivity studies of this compound in medicinal chemistry?

- Methodological Answer :

- Functional group compatibility : The amine group can undergo acylation or alkylation, but steric hindrance from the dihydro-pyrrole ring may limit reactivity.

- Stability testing : Monitor degradation under acidic/basic conditions (e.g., pH 2–12) via UV-Vis or LC-MS.

- Biological assays : Prioritize derivatives with improved solubility (e.g., hydrochloride salts ) for in vitro testing against target proteins.

- SAR analysis : Compare substituent effects (e.g., aryl vs. alkyl groups) on bioactivity using molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.